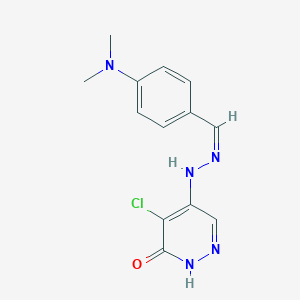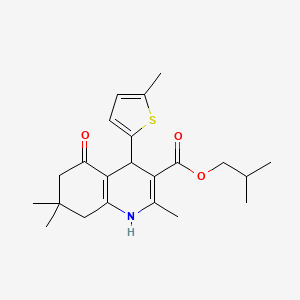![molecular formula C27H23N3O5 B11639033 (5Z)-1-(furan-2-ylmethyl)-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639033.png)
(5Z)-1-(furan-2-ylmethyl)-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a furan ring, an indole moiety, and a diazinane trione core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the introduction of the indole moiety through a series of coupling reactions. The final step involves the formation of the diazinane trione core under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: For large-scale production, the synthesis is optimized to ensure cost-effectiveness and scalability. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The industrial process also emphasizes the use of environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and indole moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the diazinane trione core, resulting in the formation of reduced trione derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the indole and furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include oxidized furan and indole derivatives, reduced trione compounds, and substituted analogs with modified functional groups.
科学研究应用
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with investigations into its interactions with various biological targets and its effects on cellular processes.
Medicine: The compound shows promise in medicinal chemistry, particularly in the development of new therapeutic agents for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials with unique properties.
作用机制
The mechanism of action of (5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This modulation can result in the inhibition or activation of various biochemical pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and signal transduction.
相似化合物的比较
- (5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE shares structural similarities with other indole-based compounds and furan derivatives.
- Compounds such as 2,3-dichloroaniline and steviol glycosides also exhibit unique chemical properties and biological activities.
Uniqueness: The uniqueness of (5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of structural features, which confer distinct reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C27H23N3O5 |
|---|---|
分子量 |
469.5 g/mol |
IUPAC 名称 |
(5Z)-1-(furan-2-ylmethyl)-5-[[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H23N3O5/c1-18-7-2-5-11-24(18)35-14-12-29-16-19(21-9-3-4-10-23(21)29)15-22-25(31)28-27(33)30(26(22)32)17-20-8-6-13-34-20/h2-11,13,15-16H,12,14,17H2,1H3,(H,28,31,33)/b22-15- |
InChI 键 |
KGCOPMRRBHHFBJ-JCMHNJIXSA-N |
手性 SMILES |
CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
规范 SMILES |
CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-1-(2-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11638955.png)

![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638959.png)
![4-(1,3-Benzodioxol-5-YL)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11638963.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638964.png)
![ethyl 2-{3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11638966.png)

![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638978.png)
![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11638984.png)
![(5Z)-1-(3-ethoxyphenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11638985.png)

![3-(3,3-dimethyl-2-oxobutoxy)-2-hexyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11638997.png)
![N'-[(E)-furan-2-ylmethylidene]-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11638998.png)
![Ethyl 2-{[3-(4-methylpiperidin-1-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11639000.png)
